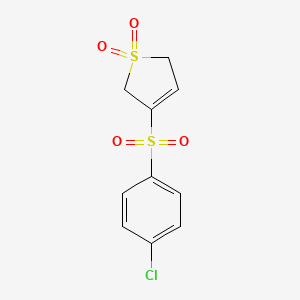

3-(4-chlorophényl)sulfonyl-2,5-dihydrothiophène 1,1-dioxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic molecule that is part of a broader class of compounds with potential applications in various fields of chemistry. While the specific molecule is not directly described in the provided papers, related compounds and their properties can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the cheletropic addition of sulfur dioxide to vinyl sulfoxides and sulfones, as described in the second paper. This reaction proceeds in 1,2-dichloroethane at reflux, leading to the formation of substituted 2,5-dihydrothiophene 1,1-dioxides with very good yields . This suggests that a similar synthetic route could be employed for the synthesis of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide, utilizing appropriate vinyl sulfoxides or sulfones as precursors.

Molecular Structure Analysis

The molecular structure of related compounds features nearly planar segments, such as the benzopyranone group, the chlorophenyl ring, and the ethene group, with the sulfonyl plane inclined at significant angles to these moieties . This indicates that 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide may also exhibit a complex geometry with various planar segments and non-planar sulfonyl groups, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing compounds like 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide can be inferred from the behavior of similar molecules under electron impact. For instance, methylsulfonylpolychlorobiphenyls show fragmentation patterns that are influenced by the position of the sulfur-containing group, with dominant ions such as [CH3SO]+ and [CH3SO2]+ . This suggests that the 3-(4-Chlorophenyl)sulfonyl group in the compound of interest may also influence its fragmentation pattern and stability under electron impact.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide are not directly reported in the provided papers, the properties of structurally related compounds can provide some context. The inclination of sulfonyl groups and the planarity of the molecule can affect its crystalline structure, melting point, and solubility . Additionally, the presence of the sulfonyl group and the chlorine atom could influence the compound's polarity, boiling point, and reactivity towards nucleophiles or electrophiles .

Applications De Recherche Scientifique

- Le sulfolène sert de source précieuse de butadiène, un monomère essentiel utilisé dans la production de caoutchouc synthétique, de plastiques et d'autres polymères. La réaction chélétropique entre le butadiène et le dioxyde de soufre produit du sulfolène, qui peut être utilisé plus avant pour la synthèse du butadiène .

- Les chercheurs utilisent le sulfolène en synthèse organique en raison de sa réactivité unique. Il n'est pas affecté par les acides et peut même être recristallisé à partir d'acide nitrique concentré. De plus, les protons en positions 2 et 5 s'échangent facilement avec l'oxyde de deutérium en conditions alcalines .

- En présence de base ou de cyanure, le 3-sulfolène s'isomérise en un mélange de 2-sulfolène et de 3-sulfolène. À l'équilibre, le mélange contient 42 % de 3-sulfolène et 58 % de 2-sulfolène. L'isolement du 2-sulfolène, thermodynamiquement plus stable, est possible en chauffant le mélange .

- L'hydrogénation catalytique du 3-sulfolène donne du sulfolane, un solvant largement utilisé dans l'industrie pétrochimique pour extraire les aromatiques des flux d'hydrocarbures. Cependant, les composés soufrés peuvent empoisonner le catalyseur, limitant le rendement .

- Le sulfolène réagit avec le brome en solution aqueuse pour former le 3,4-dibromotétrahydrothiophène-1,1-dioxyde. Cet intermédiaire peut être déshydrobromé pour produire le thiophène-1,1-dioxyde à l'aide de carbonate d'argent. Le thiophène-1,1-dioxyde est une espèce très réactive ayant diverses applications .

Source de Butadiène

Synthèse Organique

Isomérisation en 2-Sulfolène

Hydrogénation en Sulfolane

Réactions d'Halogénation

Dérivés et Applications

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXYEMMWQMBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

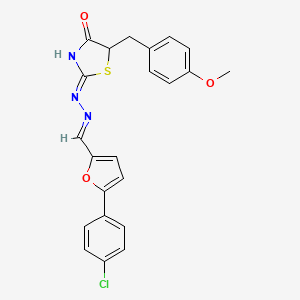

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

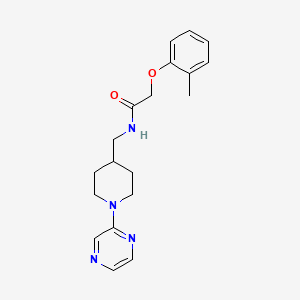

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

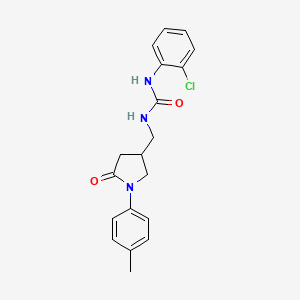

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)